molecular formula C22H25N3O2S B14982129 N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide

N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B14982129
M. Wt: 395.5 g/mol
InChI Key: ULFSWXOKKFVQMP-UHFFFAOYSA-N
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Description

N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of oxazole carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the thiophene ring, and the oxazole ring. The reaction conditions often require the use of specific reagents and catalysts to facilitate the formation of these rings and their subsequent coupling.

    Formation of Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of Thiophene Ring: The thiophene ring is typically formed through the cyclization of sulfur-containing precursors, often using a Lewis acid catalyst.

    Formation of Oxazole Ring: The oxazole ring can be synthesized through the cyclization of amino alcohols with carboxylic acids or their derivatives, often under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve the optimization of the synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine and thiophene rings, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides, under appropriate solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine: A related compound with a similar piperidine ring structure.

    4-(4-Methylpiperidin-1-yl)aniline: Another related compound with a piperidine ring and aniline group.

Uniqueness

N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide is unique due to the presence of the oxazole ring and the specific arrangement of the piperidine and thiophene rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C22H25N3O2S

Molecular Weight

395.5 g/mol

IUPAC Name

N-[2-(4-methylpiperidin-1-yl)-2-thiophen-2-ylethyl]-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C22H25N3O2S/c1-16-9-11-25(12-10-16)19(21-8-5-13-28-21)15-23-22(26)18-14-20(27-24-18)17-6-3-2-4-7-17/h2-8,13-14,16,19H,9-12,15H2,1H3,(H,23,26)

InChI Key

ULFSWXOKKFVQMP-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)C4=CC=CS4

Origin of Product

United States

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